(R)-tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate
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Overview
Description
®-tert-Butyl((2-oxooxazolidin-5-yl)methyl)carbamate is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl((2-oxooxazolidin-5-yl)methyl)carbamate typically involves the reaction of an appropriate oxazolidinone derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for ®-tert-Butyl((2-oxooxazolidin-5-yl)methyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl((2-oxooxazolidin-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
®-tert-Butyl((2-oxooxazolidin-5-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl((2-oxooxazolidin-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with target proteins, modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: An anticoagulant drug that is also an oxazolidinone derivative.
Linezolid: An antibiotic that belongs to the oxazolidinone class.
Tedizolid: Another antibiotic similar to linezolid but with improved potency and safety profile.
Uniqueness
®-tert-Butyl((2-oxooxazolidin-5-yl)methyl)carbamate is unique due to its specific structure, which includes a tert-butyl carbamate group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other oxazolidinone derivatives.
Properties
Molecular Formula |
C9H16N2O4 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
tert-butyl N-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)11-5-6-4-10-7(12)14-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m1/s1 |
InChI Key |
KBBLJDDYBLDMOU-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CNC(=O)O1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNC(=O)O1 |
Origin of Product |
United States |
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